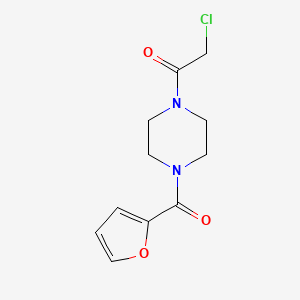

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . This compound is characterized by the presence of a chloro group, a furan ring, and a piperazine moiety, making it a versatile building block in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of 2-chloroacetyl chloride with 4-(furan-2-carbonyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chloro group in 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Condensation Reactions: The piperazine moiety can engage in condensation reactions with various aldehydes and ketones.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing piperazine scaffolds. The compound 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone has shown promise in inhibiting cancer cell proliferation. The furan moiety is known for its role in enhancing the bioactivity of pharmaceutical agents, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The piperazine core is associated with a broad range of biological activities, including antibacterial and antifungal properties. The incorporation of the furan-2-carbonyl group may enhance these effects, making it valuable in the development of new antimicrobial agents. Research indicates that derivatives of piperazine can exhibit significant activity against various pathogens, suggesting that this compound could be effective against resistant strains .

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. This compound may have implications in treating neurological disorders due to its potential interaction with neurotransmitter systems. Studies suggest that modifications to the piperazine ring can lead to compounds with antipsychotic or anxiolytic properties .

Agricultural Applications

Fungicidal Activity

Research has indicated that compounds similar to this compound can exhibit fungicidal properties. This aspect is particularly relevant for developing agricultural chemicals aimed at protecting crops from fungal infections. The chlorinated and carbonyl functionalities may contribute to the compound's efficacy against various fungal species .

Synthetic Organic Chemistry

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications, leading to the development of novel compounds with enhanced biological activities. For instance, it can be used as a building block in the synthesis of hybrid molecules that combine different pharmacophores, potentially resulting in drugs with improved efficacy and reduced side effects .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Comparison: Compared to these similar compounds, 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of a chloro group, a furan ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone (CAS No. 729578-87-4) is a synthetic compound characterized by its unique structural features, including a chloro group and a piperazine moiety linked to a furan-2-carbonyl. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and neuropharmacology.

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 256.69 g/mol

- CAS Number : 729578-87-4

- Purity : ≥95% .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have explored the efficacy of compounds with similar structures against various cancer cell lines. For instance, derivatives of piperazine have shown moderate to significant efficacy against human breast cancer cells. The IC50 values for related compounds suggest that they can inhibit cancer cell proliferation effectively. For example, one study reported an IC50 value of 18 μM for a related compound, indicating promising anticancer potential .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity. Inhibiting PARP can lead to increased DNA damage in cancer cells, promoting apoptosis. Specific studies have demonstrated that compounds similar to this compound enhance the cleavage of PARP1 and increase the phosphorylation of H2AX, which are markers of DNA damage response .

Table 1: Summary of Biological Activities

Case Study: Efficacy in Breast Cancer Cells

In a study evaluating the anticancer properties of piperazine derivatives, researchers found that compound variants similar to this compound significantly inhibited cell viability in MCF-7 breast cancer cells. The study utilized various concentrations (0.01 to 1000 µM), demonstrating a dose-dependent response in cell viability assays using Alamar Blue .

Pharmacological Evaluation

Pharmacological evaluations have included docking studies to predict interactions with molecular targets such as serotonin receptors and PARP enzymes. These computational methods provide insights into the binding affinities and potential therapeutic effects of the compound.

Propiedades

IUPAC Name |

2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJDVCLXAFDOBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.